Bis(acetonitrile)tetracarbonyltungsten(0)
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Overview
Description
Bis(acetonitrile)tetracarbonyltungsten(0) is an organometallic compound featuring tungsten in its zero oxidation state, coordinated by four carbon monoxide (CO) ligands and two acetonitrile (MeCN) ligands . This compound is known for its distinctive coordination environment and electronic properties, making it valuable in various chemical applications, particularly in catalysis and organic synthesis .
Preparation Methods
The synthesis of bis(acetonitrile)tetracarbonyltungsten(0) typically involves the reaction of tungsten hexacarbonyl with acetonitrile under controlled conditions . The reaction proceeds as follows:
W(CO)6+2MeCN→W(CO)4(MeCN)2+2CO
This reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Bis(acetonitrile)tetracarbonyltungsten(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten species.
Substitution: The acetonitrile and carbon monoxide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include other tungsten complexes with different ligands .
Scientific Research Applications
Bis(acetonitrile)tetracarbonyltungsten(0) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as olefin metathesis and hydrogenation.
Materials Science: The compound is used in the preparation of novel materials or as an additive for material modification.
Gas-Sensitive Materials: Due to its air-sensitive properties, it can be used in the development of gas sensors for environmental monitoring and safety detection.
Mechanism of Action
The mechanism by which bis(acetonitrile)tetracarbonyltungsten(0) exerts its effects involves its unique coordination environment and electronic properties. The tungsten atom in its zero oxidation state is stabilized by the carbon monoxide and acetonitrile ligands, which also contribute to its reactivity and catalytic activity . The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in catalytic reactions .
Comparison with Similar Compounds
Bis(acetonitrile)tetracarbonyltungsten(0) can be compared with other similar compounds, such as:
Tungsten Hexacarbonyl (W(CO)6): Unlike bis(acetonitrile)tetracarbonyltungsten(0), tungsten hexacarbonyl has six carbon monoxide ligands and no acetonitrile ligands.
Bis(benzonitrile)tetracarbonyltungsten(0): This compound has benzonitrile ligands instead of acetonitrile ligands, which can affect its reactivity and applications.
The uniqueness of bis(acetonitrile)tetracarbonyltungsten(0) lies in its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other tungsten carbonyl complexes .
Properties
IUPAC Name |
acetonitrile;carbon monoxide;tungsten |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.4CO.W/c2*1-2-3;4*1-2;/h2*1H3;;;;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJYFOOEZOOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4W |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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